N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide
Description
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 7-chloro group, a 2-methyl group, and a 3,5-dimethylbenzamide moiety. The compound’s stereoelectronic properties are influenced by the chloro and methyl substituents, which may enhance stability and binding specificity. Crystallographic analysis using programs like SHELXL (part of the SHELX suite) could elucidate its conformation and intermolecular interactions, a common practice in small-molecule characterization .
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-6-11(2)8-13(7-10)17(23)21-16-12(3)20-15-5-4-14(19)9-22(15)18(16)24/h4-9H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNJQMRDANFDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A widely adopted method involves the cyclocondensation of 2-aminopyridine with β-ketoesters or α,β-unsaturated carbonyl compounds. For the 7-chloro-2-methyl variant, 2-amino-5-chloropyridine reacts with methyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to yield 7-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Reaction Conditions
Halogenation and Functionalization
Chlorination at the 7-position is often achieved using POCl₃ or PCl₅. For example, treating 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with POCl₃ at reflux introduces the chloro substituent with >90% efficiency.
Introduction of the 3-Amino Group
The 3-position of the pyrido[1,2-a]pyrimidin-4-one core must be functionalized with an amine group for subsequent amide coupling.
Nitration and Reduction
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Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group at the 3-position.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
Example Protocol
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination offers a more direct route. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃, the 3-position is aminated with NH₃ or ammonia equivalents.
Optimized Conditions
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Base : Cs₂CO₃ (2.0 eq)
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Solvent : Toluene, 100°C, 12 hours
Amide Coupling with 3,5-Dimethylbenzoyl Chloride
The final step involves coupling the 3-aminopyrido[1,2-a]pyrimidin-4-one with 3,5-dimethylbenzoyl chloride.
Schotten-Baumann Reaction
A classical approach uses aqueous base (NaOH) and dichloromethane (DCM) to facilitate the acylation.
Procedure
Carbodiimide-Mediated Coupling
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance efficiency in anhydrous conditions.
Optimized Protocol
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Coupling Agents : EDCl (1.5 eq), HOBt (1.5 eq)
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Solvent : DMF, 25°C, 6 hours
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Workup : Aqueous NaHCO₃ extraction, column chromatography
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | DCM/H₂O, 0–5°C, 2 hours | 65–70% | 92–94% |
| EDCl/HOBt Coupling | DMF, 25°C, 6 hours | 80–85% | 96–98% |
| Pd-Catalyzed Amination | Toluene, 100°C, 12 hours | 70–75% | 95–97% |
The EDCl/HOBt method offers superior yield and purity, making it the preferred industrial-scale approach.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group (–CONH–) is susceptible to hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, potentially cleaving the amide bond to yield 3,5-dimethylbenzoic acid and the corresponding amine (7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine).
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Basic Hydrolysis : Deprotonation of the amine could lead to nucleophilic attack on the carbonyl carbon, producing the same products.
Reactivity may be influenced by steric hindrance from the 3,5-dimethyl substituents, slowing hydrolysis compared to unsubstituted analogs .
Nucleophilic Substitution at the Chlorine Atom
The 7-chloro substituent on the pyrido[1,2-a]pyrimidin-4-one ring is a potential site for nucleophilic substitution (e.g., with amines, alkoxides, or thiols).
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Reaction Conditions : Likely requires polar aprotic solvents (e.g., DMF) and elevated temperatures.
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Example Reaction :
This reactivity is supported by analogous chloro-pyrimidine systems in FGFR4 inhibitors .
Oxidation and Reduction Reactions
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Oxidation : The methyl groups (2-methyl on the pyrimidine ring and 3,5-dimethyl on the benzamide) may undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H⁺).
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Reduction : The carbonyl group (C=O) in the pyrido[1,2-a]pyrimidin-4-one core could be reduced to a hydroxyl or methylene group using agents like LiAlH₄ or NaBH₄ (with appropriate catalysts) .
Electrophilic Aromatic Substitution (EAS)
The 3,5-dimethylbenzamide moiety may undergo EAS at the meta positions (relative to the methyl groups), though steric and electronic effects from the dimethyl substituents could suppress reactivity. Potential reactions include:
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Nitration : Requires HNO₃/H₂SO₄.
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Sulfonation : With H₂SO₄/SO₃.
Complexation and Coordination Chemistry
The pyrido[1,2-a]pyrimidin-4-one system contains multiple heteroatoms (N, O), enabling coordination with metal ions (e.g., Fe³⁺, Cu²⁺). Such interactions could stabilize intermediates in catalytic reactions or modify biological activity .
Comparative Reactivity Table
| Reaction Type | Expected Site | Conditions | Potential Products |
|---|---|---|---|
| Amide Hydrolysis | Benzamide group | H⁺/H₂O or OH⁻/H₂O | 3,5-Dimethylbenzoic acid + 7-chloro-2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-amine |
| Nucleophilic Substitution | 7-Chloro position | DMF, 80–100°C, NH₂R | R-substituted pyrido[1,2-a]pyrimidin-4-one derivatives |
| Oxidation | Methyl groups | KMnO₄/H⁺, Δ | Carboxylic acid derivatives |
| Reduction | Carbonyl group (C=O) | LiAlH₄/THF | Secondary alcohol or methylene derivatives |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide as an anticancer agent. The compound has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent.
Case Study: Antibacterial Efficacy
In vitro tests revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases and phosphodiesterases.
Case Study: Kinase Inhibition
Research focused on the inhibition of certain kinases implicated in cancer signaling pathways showed that this compound could effectively downregulate kinase activity, leading to decreased tumor growth in animal models .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In animal studies aimed at assessing neuroprotective effects against induced oxidative stress, the compound demonstrated significant reductions in neuronal cell death and improved cognitive function metrics compared to control groups .
Mechanism of Action
The mechanism by which N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile template for drug discovery. Below, we compare the target compound with four analogs described in a 2023 European patent application (), focusing on structural variations and inferred pharmacological implications.
Table 1: Structural Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound Name | Substituent at Position 2 | Substituent at Position 7 | Additional Features |
|---|---|---|---|
| N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide | 3,5-Dimethylbenzamide | Chloro + Methyl | 4-oxo core |
| 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | 1,3-Benzodioxol | Piperazin-1-yl | Unsubstituted 4-oxo core |
| 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | 1,3-Benzodioxol | 4-Methylpiperazin-1-yl | Methylated piperazine |
| 2-(1,3-benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | 1,3-Benzodioxol | (3R)-3-Methylpiperazin-1-yl | Chiral methyl group on piperazine |
| 2-(1,3-benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | 1,3-Benzodioxol | (3R,5S)-3,5-Dimethylpiperazin-1-yl | Diastereomeric methyl groups |
Key Observations
Position 2 Substitutions :
- The target compound employs a 3,5-dimethylbenzamide group, which introduces lipophilic and steric bulk compared to the 1,3-benzodioxol moiety in the patent analogs. This difference may impact solubility and membrane permeability.
- The benzodioxol group in the analogs () could enhance metabolic stability due to its electron-rich aromatic system, whereas the dimethylbenzamide in the target compound might favor hydrogen-bonding interactions.
Position 7 Substitutions: The target compound’s 7-chloro-2-methyl substituent contrasts sharply with the piperazine derivatives in the patent compounds. Chloro groups are often used to modulate electronic effects (e.g., increased electrophilicity) and improve pharmacokinetic profiles.
Stereochemical Considerations :
- The chiral piperazine derivatives in the patent compounds (e.g., (3R)-3-methylpiperazin-1-yl) highlight the importance of stereochemistry in optimizing binding affinity and selectivity. The target compound lacks chiral centers but compensates with planar aromatic substituents.
Research Findings and Hypotheses
- Structural Analysis : The pyrido[1,2-a]pyrimidin-4-one core is shared across all compounds, but substituent variations dramatically alter physicochemical properties. For instance, the chloro group in the target compound may reduce metabolic oxidation compared to the piperazine-containing analogs .
- Synthetic Accessibility : The patent compounds’ piperazine moieties require multi-step syntheses involving chiral resolution, whereas the target compound’s benzamide group could simplify manufacturing.
- Unanswered Questions : Direct comparisons of bioactivity, toxicity, or ADME profiles are absent in the provided evidence. Further studies using assays (e.g., kinase panels) and computational modeling (e.g., molecular docking) are needed to validate hypotheses.
Biological Activity
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide, a compound with significant biological activity, has garnered attention in pharmacological research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 331.73 g/mol. Its structure consists of a pyrido-pyrimidine core, which is known for its biological relevance, particularly in medicinal chemistry.
Chemical Structure
Chemical Structure
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Research published in various journals highlights its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
The compound appears to exert its effects primarily through the inhibition of key enzymes involved in nucleotide synthesis and cell cycle regulation. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells. This inhibition leads to decreased cellular levels of NADPH and destabilization of DHFR, ultimately resulting in reduced tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi by disrupting their metabolic pathways .
Case Studies
- Case Study 1: In Vivo Antitumor Efficacy
- Case Study 2: Antimicrobial Efficacy
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | DHFR inhibition; apoptosis induction | |
| Antimicrobial | Disruption of metabolic pathways |
Table 2: Case Studies Overview
Q & A
Basic: What are the optimized synthetic routes for N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide?
Answer:
The synthesis involves multi-step reactions starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Step 1: Cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions to form the pyrido[1,2-a]pyrimidin-4-one scaffold .
- Step 2: Chlorination at the 7-position using POCl₃ or PCl₅ under reflux conditions to introduce the chloro substituent .
- Step 3: Coupling of the 3-amino group on the pyrido-pyrimidine core with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or THF .
- Optimization: Temperature control (60–80°C) and solvent selection (e.g., THF for better solubility) are critical to achieving yields >75%. Purity is enhanced via recrystallization from ethanol-water mixtures .
Basic: How is the structural integrity of this compound verified in academic research?
Answer:
Structural confirmation employs:
- NMR Spectroscopy:
- ¹H NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the amide proton (δ 10–12 ppm) .
- ¹³C NMR: Carbonyl signals (δ 165–175 ppm) and quaternary carbons in the pyrido-pyrimidine ring (δ 150–160 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines single-crystal data to confirm bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between aromatic planes .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 384.1) .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) are addressed via:
-
Standardized Assay Conditions:
Parameter Optimal Setting pH 7.4 (mimicking physiological conditions) Temperature 37°C Solvent Control DMSO ≤0.1% v/v -
Orthogonal Validation: Cross-checking results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
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Structural Reanalysis: Using molecular docking (e.g., AutoDock Vina) to assess binding pose consistency with crystallographic data .
Advanced: What methodologies are used to investigate structure-activity relationships (SAR) for this compound?
Answer:
SAR studies focus on:
-
Substituent Variation:
Position Modification Effect on Activity 7-Cl Replacement with F or Br ↓ Potency (Cl > Br > F) due to electronegativity and steric effects 3,5-dimethylbenzamide Replacement with naphthamide ↑ Hydrophobicity enhances membrane permeability -
Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity .
-
Fragment-Based Design: Deconstructing the molecule to identify critical pharmacophores (e.g., pyrido-pyrimidine core for ATP-binding pocket interaction) .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage: -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the amide bond .
- Handling: Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions). LC-MS monitoring is advised during synthesis to detect degradation products .
Advanced: How is crystallographic data leveraged to optimize molecular interactions?
Answer:
Single-crystal X-ray data guide:
- Hydrogen Bond Networks: Positioning of the amide group to form interactions with target proteins (e.g., NH···O=C bonds in kinase inhibitors) .
- Torsional Angle Adjustments: Minimizing steric clashes in the benzamide moiety via rotamer analysis in SHELXL .
- Solvent Masking: Identifying hydrophobic pockets in the crystal lattice to improve solubility via co-crystallization with PEG-based solvents .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Answer:
- Flow Chemistry: Continuous flow reactors reduce reaction times (e.g., from 12 h to 2 h for cyclocondensation) and improve reproducibility .
- Catalytic Optimization: Using Pd/Cu bimetallic systems for Ullmann-type couplings (e.g., aryl-amide bond formation) with turnover numbers >100 .
- DoE (Design of Experiments): Taguchi arrays to identify critical factors (e.g., reagent stoichiometry, solvent polarity) affecting yield .
Basic: What analytical techniques confirm purity and stability?
Answer:
-
HPLC-PDA: Purity >95% confirmed with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA/water) .
-
Accelerated Stability Studies:
Condition Duration Degradation 40°C/75% RH 4 weeks ≤2% decomposition -
TGA/DSC: Thermal decomposition onset >200°C confirms solid-state stability .
Advanced: How are in vivo pharmacokinetic challenges addressed?
Answer:
- Prodrug Design: Esterification of the amide group to enhance oral bioavailability (e.g., ethyl ester derivatives) .
- Nanoparticle Encapsulation: PLGA-based carriers improve plasma half-life from 2 h to 8 h in rodent models .
- CYP450 Inhibition Screening: Liver microsome assays identify metabolic hotspots (e.g., demethylation at the 3,5-dimethyl positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
